
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as MTEB, is a novel compound that has gained attention in the scientific community due to its potential applications in cancer research. MTEB is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells.
Aplicaciones Científicas De Investigación
Anticancer Activity
One area of research has focused on the synthesis and evaluation of derivatives related to N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide for their anticancer properties. For instance, a study by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of substituted benzamides for anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These derivatives showed moderate to excellent anticancer activity, with some surpassing the reference drug, etoposide, in efficacy Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021.
Antimicrobial Properties
Another study focused on the synthesis of thiazole derivatives as antimicrobial agents. Bikobo et al. (2017) synthesized a series of compounds and tested them against various bacterial and fungal strains. Some molecules exhibited potent activity, outperforming reference drugs against pathogenic strains, particularly Gram-positive bacteria and Candida strains Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017.
Development of Fluorescent Materials
Research into the photophysical properties of thiazole derivatives has also been conducted. Padalkar et al. (2015) synthesized novel 2-aryl-1,2,3-triazoles with blue emitting fluorophores. These compounds were studied for their absorption, emission, quantum yields, and dipole moments, showing potential for applications in fluorescent materials and devices Padalkar, Lanke, Chemate, & Sekar, 2015.
Propiedades
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-27-15-8-6-13(7-9-15)19-25-14(12-28-19)10-11-24-18(26)16-4-2-3-5-17(16)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDMRNYOPLDGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



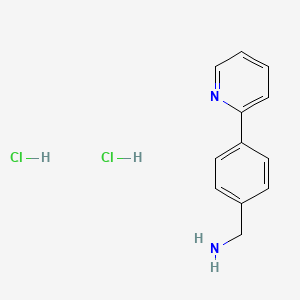
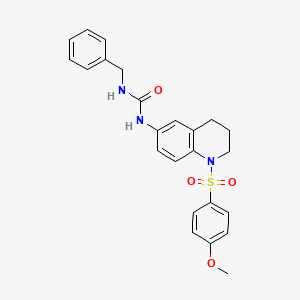

![4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline](/img/structure/B2774395.png)


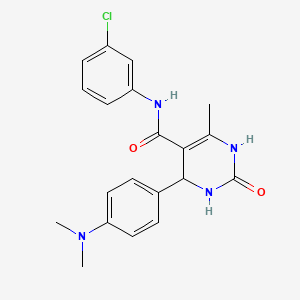
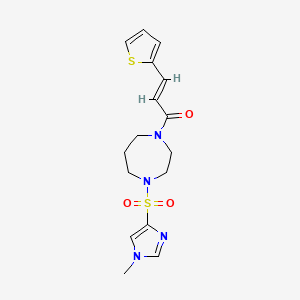
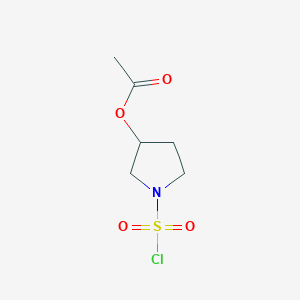
![N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2774406.png)
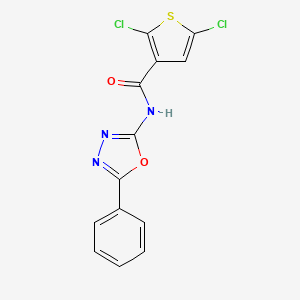
![3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2774409.png)